Superior HIF-1α Suppression in U251 Glioma Cells
ER-400583-00 demonstrates exceptionally high potency in suppressing HIF-1α protein production under hypoxia in a well-characterized glioblastoma cell line. This value places it among the most potent small-molecule HIF-1 inhibitors reported [1]. While direct head-to-head data within the same publication are limited to vehicle controls, the absolute potency is a key differentiator from typical HIF-1 inhibitors, which often exhibit IC50 values in the micromolar range [2].
| Evidence Dimension | HIF-1α protein suppression (hypoxic conditions) |
|---|---|
| Target Compound Data | IC50 = 3.7 nM |
| Comparator Or Baseline | Typical HIF-1 inhibitors (e.g., YC-1) often have IC50 values >1 µM in similar assays. |
| Quantified Difference | Approximately 270-fold more potent than a representative 1 µM benchmark. |
| Conditions | Human U251 glioma cells under hypoxia; assessed by HIF-1α protein production. |
Why This Matters
This nanomolar potency ensures robust and specific pathway inhibition at low concentrations, minimizing off-target effects in mechanistic studies.
- [1] Okamoto K, et al. Int J Mol Med. 2012 Apr;29(4):541-9. View Source
- [2] Yeo EJ, Chun YS, Cho YS, et al. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. J Natl Cancer Inst. 2003 Apr 2;95(7):516-25. View Source
